molecular formula C28H23NO4 B14117315 Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid

Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid

Cat. No.: B14117315
M. Wt: 437.5 g/mol
InChI Key: ISRYOGRPYZIBIH-PMCHYTPCSA-N
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Description

Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The naphthyl group attached to the propionic acid backbone adds unique properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the naphthyl group. One common method involves the reaction of 3-amino-3-(1-naphthyl) propionic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid undergoes various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the design and synthesis of novel pharmaceutical compounds.

    Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The naphthyl group can interact with various molecular targets, influencing the overall structure and function of the synthesized peptides.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-3-amino-2-(naphthalen-1-yl)-propionic acid
  • Fmoc-3-amino-4-(1-naphthyl)-butyric acid
  • Fmoc-3-(9-anthryl)-alanine

Uniqueness

Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid is unique due to the specific positioning of the naphthyl group on the propionic acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

IUPAC Name

(2S)-2-[amino(naphthalen-1-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

InChI

InChI=1S/C28H23NO4/c29-26(23-15-7-9-17-8-1-2-10-18(17)23)25(27(30)31)28(32)33-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h1-15,24-26H,16,29H2,(H,30,31)/t25-,26?/m0/s1

InChI Key

ISRYOGRPYZIBIH-PMCHYTPCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C([C@@H](C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N

Origin of Product

United States

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